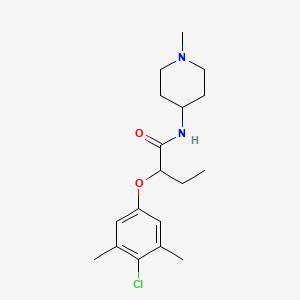
2,6-dichlorobenzo-1,4-quinone 4-(S-1,3-benzothiazol-2-ylthioxime)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichlorobenzo-1,4-quinone 4-(S-1,3-benzothiazol-2-ylthioxime) is a synthetic chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DCBQ-BTT and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of DCBQ-BTT is not fully understood, but it is thought to involve the redox-active properties of the compound. DCBQ-BTT can undergo reversible redox reactions, which may play a role in its biological activity.
Biochemical and Physiological Effects:
DCBQ-BTT has been shown to have biochemical and physiological effects in various studies. For example, it has been shown to induce oxidative stress in cells, leading to cell death. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using DCBQ-BTT in lab experiments is its redox-active properties, which make it useful in a variety of applications. However, one limitation is that the compound can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on DCBQ-BTT. One area of interest is the development of new materials using this compound, such as metal-organic frameworks. Another area of interest is the use of DCBQ-BTT as a fluorescent probe for imaging in biological systems. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in medicine and other fields.
Conclusion:
In conclusion, DCBQ-BTT is a synthetic chemical compound that has been studied for its potential applications in scientific research. It can be synthesized using various methods and has been shown to have redox-active properties, as well as potential applications in the development of new materials and as a fluorescent probe. However, more research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound.
Synthesis Methods
DCBQ-BTT can be synthesized using various methods, including the reaction of 2,6-dichlorobenzoquinone with S-1,3-benzothiazol-2-ylthioxime in the presence of a base. This reaction leads to the formation of DCBQ-BTT as a yellow crystalline solid. Other methods of synthesis include the use of different starting materials and reaction conditions.
Scientific Research Applications
DCBQ-BTT has been studied for its potential applications in scientific research, including its use as a redox-active compound, a fluorescent probe, and as a catalyst in organic reactions. This compound has also been studied for its potential use in the development of new materials, such as conducting polymers and metal-organic frameworks.
properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylimino)-2,6-dichlorocyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N2OS2/c14-8-5-7(6-9(15)12(8)18)17-20-13-16-10-3-1-2-4-11(10)19-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZACIRINBUFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SN=C3C=C(C(=O)C(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzo-1,4-quinone 4-(s-1,3-benzothiazol-2-ylthioxime) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4896315.png)

![1,1'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(2,5-pyrrolidinedione)](/img/structure/B4896348.png)
![1-ethoxy-2-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B4896352.png)
![N-(3,4-dimethylphenyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4896356.png)
![4-bromo-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4896363.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896372.png)
![N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4896378.png)

![N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride](/img/structure/B4896388.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-ethylglycinamide](/img/structure/B4896392.png)

![5-(4-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896403.png)